2-(1-Methylpyrrolidin-3-yl)acetic acid

Description

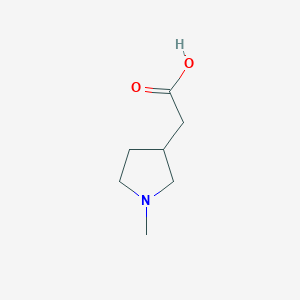

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZULSXLGWEQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598383 | |

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-77-7 | |

| Record name | (1-Methylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid

Introduction

2-(1-Methylpyrrolidin-3-yl)acetic acid is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring, N-substituted with a methyl group, and an acetic acid moiety at the 3-position. As a substituted amino acid, its structure is of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a basic tertiary amine and an acidic carboxylic acid group imparts zwitterionic characteristics, making a thorough understanding of its physicochemical properties essential for predicting its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, we will ground our discussion in established chemical principles and provide authoritative, field-proven experimental protocols for the determination of its key parameters. This approach ensures that the guide serves not only as an informational resource but also as a practical manual for scientists seeking to characterize this compound in a laboratory setting.

Section 1: Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further characterization.

Identifiers and Molecular Formula

The compound is identified by the following:

-

Chemical Name: this compound

-

CAS Number: 102014-77-7 (for the free acid/zwitterion)[1]

-

Common Salt Form: Hydrochloride (HCl) salt (CAS Number: 1071634-26-8)

The molecular formula for the neutral (zwitterionic) form is C₇H₁₃NO₂ .[2] The corresponding hydrochloride salt has the formula C₇H₁₄ClNO₂ .

Molecular Weight

The molecular weights are crucial for gravimetric analysis and solution preparation:

-

Monoisotopic Mass: 143.0946 g/mol [2]

-

Average Molecular Weight: ~143.18 g/mol

-

Molecular Weight (HCl Salt): ~179.64 g/mol

Chemical Structure

The two-dimensional structure and connectivity are represented by the following SMILES and InChI identifiers:

-

SMILES: CN1CCC(C1)CC(=O)O[2]

-

InChI: InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)[2]

Caption: 2D Structure of this compound.

Section 2: Ionization Properties (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable molecule. It dictates the charge state of the molecule at any given pH, which in turn governs its solubility, membrane permeability, and receptor interactions. As an amino acid, this compound is amphoteric and will possess at least two distinct pKa values:

-

pKa₁ (Carboxylic Acid): The pKa of the acidic proton on the carboxyl group (-COOH). Below this pH, the group is neutral; above it, it is deprotonated to a carboxylate (-COO⁻).

-

pKa₂ (Tertiary Amine): The pKa of the conjugate acid of the tertiary amine. Below this pH, the nitrogen is protonated (-N⁺H-); above it, it is neutral (-N-).

Based on structurally similar compounds, we can estimate the expected pKa values. The pKa for simple carboxylic acids is typically in the range of 2-5. The pKa for the conjugate acid of N-methylpyrrolidine is approximately 10.3.[3] Therefore, pKa₁ is expected to be around pH 3-4, and pKa₂ is expected to be around pH 10-11.

pH-Dependent Species Distribution

The interplay between the two pKa values results in three principal charge states depending on the solution pH.

Caption: Predominant ionic species as a function of pH.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values.[4][5] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.

Methodology

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25°C or 37°C).[6]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound (or its HCl salt) in degassed, deionized water to a final concentration of approximately 1-5 mM.

-

To maintain a consistent background, add a non-buffering salt like KCl to a final concentration of 0.15 M. This keeps the ionic strength constant throughout the titration.[6][7]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature, and stir gently with a magnetic stir bar.

-

Purge the headspace with an inert gas (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of the basic amine.[7]

-

If starting with the HCl salt, titrate with a standardized solution of 0.1 M NaOH. If starting with the free base, perform a biphasic titration: first acidify the solution to ~pH 2 with 0.1 M HCl, then titrate back with 0.1 M NaOH until ~pH 12.[6]

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the curve. The equivalence points (inflection points) are identified as the peaks in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For the first equivalence point (neutralization of the carboxyl group), pKa₁ is the pH at half that titrant volume. For the second equivalence point (neutralization of the protonated amine), pKa₂ is the pH at the midpoint between the first and second equivalence points.

-

Section 3: Lipophilicity (logP & logD)

Lipophilicity describes a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of a drug's ability to cross biological membranes.

-

logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of a compound in a biphasic system, typically n-octanol and water.

-

logD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound between the two phases at a specific pH. For an ionizable compound like this compound, logD is the more physiologically relevant parameter as it accounts for the charge state at biological pH.[8][9]

Computational Prediction

Public databases provide computationally predicted values. While useful for initial screening, these predictions should always be confirmed experimentally, as their accuracy can vary.[10][11]

-

Predicted XlogP: -2.1[2] This highly negative value suggests that the neutral form of the molecule is extremely hydrophilic. However, this value does not account for the charge at physiological pH (7.4), where the molecule will exist predominantly as a zwitterion, further increasing its hydrophilicity.

Authoritative Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP and logD values.[12][13]

Caption: Workflow for logD determination via the shake-flask method.

Methodology

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that each phase is pre-saturated with the other, preventing volume changes during the experiment.[8]

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).

-

Add a small amount of the test compound (typically from a concentrated stock solution in a solvent like DMSO, ensuring the final DMSO concentration is <1%).

-

Seal the vial and shake it on a mechanical shaker at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow partitioning to reach equilibrium.

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure a sharp and complete separation of the two phases.

-

Carefully withdraw a known volume from the center of each phase, avoiding the interface.

-

-

Quantification:

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.

-

The logD at the buffer's pH is calculated using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ) .

-

Section 4: Aqueous Solubility

Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical factor for drug absorption and formulation. For zwitterionic compounds, solubility is typically lowest at the isoelectric point (pI) and increases significantly at pH values above the higher pKa or below the lower pKa, where the compound exists as a more polar, charged species.

Authoritative Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the true equilibrium solubility, measured when an excess of the solid compound is in equilibrium with the solution.[14][15]

Methodology

-

Solution Preparation: Prepare a series of buffered solutions covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration:

-

Add an excess of the solid compound (enough that some solid remains undissolved) to a vial containing a known volume of each buffer.[14]

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14][16]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and sample the clear supernatant. This step is critical to remove any undissolved microparticulates.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., LC-MS/MS or HPLC-UV).

-

The measured concentration is the thermodynamic solubility at that specific pH and temperature.

-

Section 5: Summary of Physicochemical Properties

This table summarizes the known and predicted properties of this compound. Properties requiring experimental determination are marked accordingly.

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₁₃NO₂ | --- |

| Molecular Weight | ~143.18 g/mol | --- |

| CAS Number | 102014-77-7 | Free Acid / Zwitterion[1] |

| Appearance | Solid | Assumed based on related compounds |

| pKa₁ (Acid) | ~3-4 (Predicted) | Requires experimental validation. |

| pKa₂ (Base) | ~10-11 (Predicted) | Based on N-methylpyrrolidine (pKa 10.3).[3] Requires experimental validation. |

| logP | -2.1 (Predicted) | PubChem (XlogP).[2] Represents neutral species only. |

| logD at pH 7.4 | < -2.1 (Predicted) | Expected to be highly hydrophilic due to zwitterionic nature. Requires experimental validation. |

| Aqueous Solubility | pH-dependent | Expected to be lowest at the isoelectric point (pI) and higher at acidic/basic pH. Requires experimental validation. |

Conclusion

This compound is a zwitterionic compound whose physicochemical behavior is dominated by its two ionizable centers. While computational models suggest it is highly hydrophilic, a full understanding essential for drug development necessitates rigorous experimental determination of its pKa values, logD profile across a range of pH values, and its pH-dependent aqueous solubility. The authoritative protocols detailed in this guide provide a clear and robust framework for researchers to generate this critical data, enabling informed decisions in the design and optimization of novel chemical entities based on this versatile molecular scaffold.

References

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

-

Sousa, T., Ribeiro, D., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

1-Methylpyrrolidine. (n.d.). PubChem. [Link]

-

This compound hydrochloride. (n.d.). PubChemLite. [Link]

-

This compound. (n.d.). Pharmaffiliates. [Link]

-

Rankin, K. N., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

-

Csizmadia, F., et al. (2009). Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. enamine.net [enamine.net]

An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methylpyrrolidin-3-yl)acetic acid (CAS No. 102014-77-7), a heterocyclic compound of significant interest in drug discovery and medicinal chemistry. The pyrrolidine ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide will delve into the physicochemical properties, synthesis, and analytical characterization of this compound and its derivatives. Furthermore, it will explore the potential therapeutic applications and the underlying principles for the rational design of novel drug candidates based on this scaffold. While specific biological data for this exact molecule is limited in publicly available literature, this guide will draw upon established knowledge of related pyrrolidine compounds to provide a robust framework for researchers.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products, including alkaloids and amino acids like proline, which are fundamental to the structure of proteins.[3] In the realm of synthetic medicinal chemistry, the pyrrolidine ring is prized for its ability to introduce three-dimensional complexity into a molecule, a feature that is increasingly recognized as crucial for enhancing binding affinity and selectivity to biological targets.[1] Its non-planar, "puckered" conformation allows for the precise spatial orientation of substituents, which can lead to improved pharmacokinetic and pharmacodynamic properties.

This compound, as a derivative, combines the structural advantages of the pyrrolidine core with a carboxylic acid functional group, opening avenues for a multitude of chemical modifications and applications as a versatile building block in the synthesis of more complex molecules.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 102014-77-7 | [5][6] |

| Molecular Formula | C₇H₁₃NO₂ | [5][6] |

| Molecular Weight | 143.19 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | The hydrochloride salt (CAS: 1071634-26-8) is expected to have enhanced water solubility.[7] | Inferred |

| Predicted XlogP | -2.1 | [8] |

| InChI Key | GXZULSXLGWEQFS-UHFFFAOYSA-N | [8] |

Synthesis Strategies

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be approached through established methodologies for constructing substituted pyrrolidines. A plausible retrospective analysis suggests a few key pathways.

General Synthesis Approach

A common strategy for the synthesis of N-alkylated pyrrolidine derivatives involves the alkylation of a suitable pyrrolidine precursor. In the case of this compound, a likely approach would be the N-methylation of a 3-pyrrolidinylacetic acid ester, followed by hydrolysis.

Caption: General synthetic workflow for this compound.

Exemplary Laboratory Protocol (Hypothetical)

The following protocol is a representative example based on general organic synthesis principles for similar compounds and should be adapted and optimized by the end-user.

Step 1: N-Methylation of Ethyl 2-(pyrrolidin-3-yl)acetate

-

To a solution of ethyl 2-(pyrrolidin-3-yl)acetate (1 equivalent) in methanol, add formaldehyde (37% aqueous solution, 2.5 equivalents).

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Basify the solution with sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1-methylpyrrolidin-3-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

After cooling to room temperature, acidify the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.

-

The product may precipitate or can be isolated by concentrating the solution and purifying by crystallization or chromatography.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Chromatographic Methods

-

Gas Chromatography (GC): For the analysis of volatile impurities or related substances, GC can be employed. A typical method for N-methylpyrrolidine, a related compound, utilizes a capillary column with a flame ionization detector (FID).[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (MS) is a powerful technique for the analysis of non-volatile compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[10]

Spectroscopic Methods

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) in positive mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.10.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-N stretches.

Caption: A typical analytical workflow for the characterization of the title compound.

Potential Biological Activity and Applications in Drug Development

The pyrrolidine scaffold is a common feature in a vast array of biologically active molecules, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.[1]

Neurological Disorders

Derivatives of 2-oxo-1-pyrrolidine acetic acid, such as piracetam, are known nootropics used to treat cognitive impairment.[6][11] The structural similarity suggests that derivatives of this compound could be explored for their potential in treating neurological conditions.

Antimicrobial Agents

The pyrrolidine ring is present in several natural and synthetic antimicrobial compounds. Studies on pyrrolidin-2-one derivatives have demonstrated antibacterial activity.[12] This suggests a potential avenue of investigation for novel derivatives of this compound.

Anti-inflammatory and Analgesic Properties

Certain phenylacetic acid derivatives containing heterocyclic moieties have shown anti-inflammatory and analgesic activities.[1] The acetic acid side chain of the title compound provides a handle for the synthesis of amides and esters, which could be explored for such properties.

Caption: A generalized pathway for drug discovery utilizing the title compound as a scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on its structure as a carboxylic acid and a tertiary amine, it may be corrosive and an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its structural features, combining the advantageous three-dimensionality of the pyrrolidine ring with a versatile acetic acid handle, make it an attractive starting point for the synthesis of compound libraries for drug discovery. While specific biological data on this compound is sparse, the well-documented importance of the pyrrolidine scaffold in a multitude of therapeutic areas provides a strong rationale for its further investigation. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and related compounds.

References

-

Analytical Chemistry Acta. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. [Link]

-

Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

-

ResearchGate. (2000). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]

- Google Patents.

- Google Patents.

-

Pharmaffiliates. 102014-77-7| Chemical Name : this compound. [Link]

- Google Patents. 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

PubChemLite. This compound hydrochloride. [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-(Pyrrolidin-1-yl)acetic acid. [Link]

-

ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

ResearchGate. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

ResearchGate. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. [Link]

Sources

- 1. Pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid and propionic acids and use - Patent US-4150137-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]

- 6. EP0003029B1 - New 2-oxo-1-pyrrolidine acetic acid derivatives, process for their preparation, medicaments containing them and process for their preparation - Google Patents [patents.google.com]

- 7. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 8. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 12. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(1-Methylpyrrolidin-3-yl)acetic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(1-Methylpyrrolidin-3-yl)acetic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure is paramount for elucidating its bioactivity and optimizing its properties. This document synthesizes theoretical principles with established analytical methodologies to offer a robust framework for the conformational analysis of this pyrrolidine derivative. We will explore the inherent structural complexities, including stereochemistry and the conformational flexibility of the pyrrolidine ring, and detail both computational and experimental protocols for a rigorous investigation. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this and similar small molecules.

Introduction to this compound

This compound is a heterocyclic compound featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted with a methyl group on the nitrogen atom and an acetic acid moiety at the 3-position. The fundamental structure, represented by the chemical formula C7H13NO2, is depicted below[1][2]. The presence of a chiral center at the C3 position of the pyrrolidine ring means that the molecule can exist as two enantiomers, (R)- and (S)-2-(1-methylpyrrolidin-3-yl)acetic acid[3]. Furthermore, the pyrrolidine ring is not planar and can adopt various puckered conformations, which, in conjunction with the rotatable bond of the acetic acid side chain, results in a complex conformational space. Understanding the preferred conformations is critical as they can significantly influence the molecule's interaction with biological targets.

Structural Features and Conformational Possibilities

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the pyrrolidine ring and the orientation of the acetic acid side chain.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is known to exist in non-planar "envelope" and "twisted" conformations to alleviate torsional strain[4][5]. These puckering modes can be influenced by the nature and position of substituents[4]. For this compound, the substituents at N1 (methyl group) and C3 (acetic acid group) will play a crucial role in determining the most stable ring pucker. The interplay between steric hindrance and electronic effects will dictate the preference for either an endo or exo pucker, where one of the ring atoms deviates from the plane formed by the other four.

Side Chain Orientation

The acetic acid side chain is attached to the pyrrolidine ring via a single C-C bond, allowing for rotation. The orientation of the carboxylic acid group relative to the pyrrolidine ring can be described by the torsion angle around this bond. Additionally, the carboxylic acid group itself can exist in syn and anti conformations, with the syn form generally being more stable due to intramolecular hydrogen bonding[6].

The combination of ring puckering and side chain rotation leads to a multitude of possible low-energy conformers. Identifying the global minimum energy conformation and other accessible low-energy conformers is essential for understanding the molecule's behavior in different environments.

Methodologies for Conformational Analysis

A multi-faceted approach combining computational modeling and experimental techniques is recommended for a thorough conformational analysis of this compound.

Computational Modeling

Computational chemistry offers powerful tools to explore the conformational landscape of molecules and predict their properties[7][8][9][10]. A typical computational workflow is outlined below.

Caption: A typical computational workflow for conformational analysis.

Protocol for Computational Analysis:

-

Initial Structure Generation: Generate the 3D structure of both (R)- and (S)-enantiomers of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers. This step is crucial for exploring the potential energy surface comprehensively.

-

Quantum Mechanical Calculations:

-

Geometry Optimization: The low-energy conformers obtained from the conformational search should be subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will provide more reliable geometries and relative energies of the conformers[11].

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Boltzmann Population Analysis: Based on the calculated free energies, determine the relative populations of each conformer at a given temperature using the Boltzmann distribution. This will identify the most populated and therefore most likely observable conformations.

-

Property Prediction: For the most stable conformers, predict experimental observables such as NMR chemical shifts and coupling constants. These predicted values can then be compared with experimental data for validation of the computational model[11].

Experimental Techniques

Experimental methods are indispensable for validating the results of computational studies and providing a direct measure of the molecule's structure and conformation in a given state (solid, solution).

3.2.1. X-ray Crystallography

For a definitive determination of the solid-state conformation, single-crystal X-ray diffraction is the gold standard.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent.

-

1D NMR: Acquire high-resolution 1H and 13C NMR spectra. The chemical shifts and coupling constants can provide initial insights into the molecular structure.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. The cross-peaks in these spectra provide information about through-space proximities between protons, which is crucial for determining the relative stereochemistry and preferred conformation in solution.

-

Comparison with Computational Data: Compare the experimentally observed NMR parameters (chemical shifts, coupling constants, and NOE intensities) with those predicted from computational modeling to validate the computed conformations.

Data Presentation and Interpretation

A comprehensive analysis of this compound should culminate in a clear presentation of the structural and conformational data.

Table 1: Calculated Relative Energies and Boltzmann Populations of Low-Energy Conformers

| Conformer | Ring Pucker | Side Chain Torsion (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | exo | 60 | 0.00 | 75.3 |

| 2 | endo | 180 | 1.25 | 15.1 |

| 3 | exo | -60 | 1.80 | 6.5 |

| ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the computational workflow described above.

Table 2: Key Experimental and Calculated NMR Chemical Shifts (ppm)

| Atom | Experimental Shift | Calculated Shift (Conformer 1) | Calculated Shift (Conformer 2) |

| H2a | 3.15 | 3.12 | 3.25 |

| H2b | 2.85 | 2.88 | 2.75 |

| H3 | 2.50 | 2.48 | 2.60 |

| ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from NMR experiments and computational predictions.

Conclusion

The molecular structure and conformational preferences of this compound are complex and require a synergistic approach of computational modeling and experimental validation. This technical guide has outlined a robust framework for such an investigation. A detailed understanding of the conformational landscape of this molecule is a critical step in its development for pharmaceutical or other applications, as it directly impacts its interaction with biological systems. The methodologies described herein provide a clear path for researchers to elucidate the three-dimensional structure of this and other structurally related compounds with high confidence.

References

-

Tabti, K., Baammi, S., Sbai, A., Maghat, H., Lakhlifi, T., & Bouachrine, M. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(23), 13798-13814. [Link][7][12]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link][1]

-

Singh, P., Kumar, A., & Singh, R. (2018). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. Cellular and Molecular Neurobiology, 38(6), 1195–1208. [Link][8]

-

Wang, J., Li, Y., & Liu, H. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 80(5), 755-764. [Link][9]

-

El-Gazzar, M. G., & El-Gendy, M. A. (2022). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M. Journal of the Indian Chemical Society, 99(2), 100301. [Link][10]

-

Al-Rawi, N., Ahmed, A., & Al-Amili, K. (2014). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Magnetic Resonance in Chemistry, 52(10), 619-627. [Link][11]

-

Koskinen, A. M., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6439–6446. [Link][4]

-

Cenmed Enterprises. (n.d.). 2-[(3R)-1-methylpyrrolidin-3-yl]acetic acid. [Link][3]

-

Jorgensen, W. L., & Tirado-Rives, J. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The Journal of Physical Chemistry B, 124(30), 6563–6569. [Link][6]

-

Li, Y., Zhang, Y., & Liu, Z. (2011). Pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate–2-(naphthalen-1-yl)acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2567. [Link][5]

Sources

- 1. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cenmed.com [cenmed.com]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate–2-(naphthalen-1-yl)acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Solubility Profile of 2-(1-Methylpyrrolidin-3-yl)acetic acid in Organic Solvents: A Methodological and Theoretical Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The characterization of a drug candidate's solubility is a cornerstone of preclinical development, profoundly influencing formulation strategy, bioavailability, and overall therapeutic efficacy. 2-(1-Methylpyrrolidin-3-yl)acetic acid, a molecule incorporating both a tertiary amine and a carboxylic acid, presents a unique physicochemical profile due to its zwitterionic potential. This guide provides a comprehensive framework for researchers and drug development scientists to understand and experimentally determine the solubility of this compound in a range of organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard shake-flask method, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The solubility of an active pharmaceutical ingredient (API) in various media dictates its dissolution rate, absorption, and ultimate bioavailability. Poor solubility is a leading cause of failure for promising drug candidates, with nearly 40% of potential drugs exhibiting low water solubility.[1] While aqueous solubility is paramount for biological interaction, solubility in organic solvents is equally critical during various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization is essential for achieving high yield and purity.

-

Formulation Development: Organic solvents are often used in the preparation of amorphous solid dispersions, parenteral formulations, and topical preparations.

-

Analytical Method Development: Solvents are required to prepare stock solutions and mobile phases for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide focuses on this compound, a heterocyclic compound of interest in medicinal chemistry. Its unique structure requires a nuanced approach to solubility assessment.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first analyze its molecular structure. The compound exists as a free acid (CAS 102014-77-7) and is also commonly available as a hydrochloride salt (CAS 1071634-26-8).[2][3]

-

Molecular Formula (Free Acid): C₇H₁₃NO₂[3]

-

Key Structural Features:

-

Tertiary Amine: The N-methylpyrrolidine ring contains a basic tertiary amine.

-

Carboxylic Acid: The acetic acid moiety provides an acidic functional group.

-

The presence of both a basic nitrogen atom and an acidic carboxylic acid group means the molecule can exist as a zwitterion in solution, where the proton from the carboxylic acid is transferred to the amine, resulting in a molecule with both a positive (quaternary ammonium) and negative (carboxylate) formal charge. This dual ionic character is the single most important factor governing its solubility profile. The hydrochloride salt form protonates the tertiary amine, eliminating the zwitterionic state in the solid form and generally enhancing aqueous solubility.[2]

The interplay between the charged zwitterionic form and the neutral form will be heavily dependent on the surrounding solvent environment, particularly its polarity and hydrogen-bonding capability.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the starting point for predicting solubility. This is governed by intermolecular forces between the solute (this compound) and the solvent molecules. Key factors include polarity, hydrogen bonding, and molecular size.[4]

3.1 Polarity and Zwitterionic Character

The zwitterionic form of the molecule is highly polar, akin to a salt. This suggests:

-

Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether lack the ability to stabilize the charged portions of the zwitterion. The energy required to break the strong intermolecular electrostatic attractions in the solid solute is not compensated by interactions with these solvents.

-

Higher Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) possess large dipole moments. They are effective at solvating the cationic (N-methylpyrrolidinium) part of the molecule. While they are not hydrogen bond donors, their polarity can disrupt the crystal lattice and solvate the zwitterion to some extent.

-

Variable Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are both polar and can act as hydrogen bond donors and acceptors. They can solvate both the carboxylate and the ammonium centers effectively. However, the strong hydrogen bonding network of the solvent itself must be overcome. Therefore, solubility in these solvents can be significant but is not always straightforward to predict.

3.2 Hydrogen Bonding

The carboxylate group is a strong hydrogen bond acceptor, while the protonated amine (in the zwitterion) is a strong hydrogen bond donor. Solvents capable of participating in this hydrogen bonding will be more effective at dissolving the compound. This explains the anticipated higher solubility in alcohols compared to polar aprotic solvents of similar polarity.

The diagram below illustrates the key molecular interactions that govern the dissolution process.

Caption: Key energetic factors in the dissolution of a zwitterionic solute.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination is essential for accurate data. The Thermodynamic Solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The gold-standard method for its determination is the Shake-Flask Method .[5] This method ensures that the solution has reached equilibrium with the solid drug, providing a definitive value rather than the potentially inflated values from kinetic solubility assays.[6]

4.1 Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a steady state (equilibrium). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[7]

4.2 Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure data integrity.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

HPLC or UPLC system with UV or MS detector

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Record the exact weight.

-

Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to the vial.

-

Cap the vial tightly.

-

-

Equilibration:

-

Vortex the slurry vigorously for 1 minute to break up any aggregates.

-

Place the vials in a shaker-incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for a new compound, it is crucial to establish the time to equilibrium. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

-

-

Sample Separation (Critical Step):

-

After equilibration, remove the vials and allow them to stand for 30 minutes in a temperature-controlled block to let the larger solid particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully aspirate a portion of the clear supernatant using a clean pipette. Do not disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. This step removes any fine particulate matter that could interfere with the analysis. Self-Validation: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis and Quantification:

-

Prepare a calibration curve by dissolving a known mass of the compound in the solvent and performing serial dilutions.

-

Analyze the filtered sample and the calibration standards using a validated HPLC-UV or UPLC-MS method.

-

Determine the concentration of the compound in the sample by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Data Presentation and Interpretation

Since no public experimental data for this specific compound exists, the following table presents a hypothetical but chemically reasoned solubility profile. These values are for illustrative purposes to guide researchers on expected trends.

Table 1: Illustrative Solubility of this compound (Free Acid) at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Rationale |

| Non-Polar | n-Hexane | 1.9 | < 0.01 | Very low polarity, cannot solvate zwitterion. |

| Toluene | 2.4 | < 0.01 | Low polarity, cannot solvate zwitterion. | |

| Low-Polarity Aprotic | Dichloromethane | 9.1 | 0.01 - 0.1 | Insufficient polarity for significant solvation. |

| Ethyl Acetate | 6.0 | 0.01 - 0.1 | Low polarity with some H-bond accepting ability. | |

| Polar Aprotic | Acetone | 21 | 0.5 - 2.0 | Moderate polarity, can solvate ions to some degree. |

| Acetonitrile | 37.5 | 1.0 - 5.0 | High polarity, effective at disrupting crystal lattice. | |

| N,N-Dimethylformamide (DMF) | 38.3 | 10 - 50 | High polarity, excellent cation solvator. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very high polarity, excellent cation and anion solvator. | |

| Polar Protic | Isopropanol | 19.9 | 1.0 - 10 | H-bonding and moderate polarity. |

| Ethanol | 24.6 | 5.0 - 25 | Good balance of polarity and H-bonding. | |

| Methanol | 32.7 | 20 - 80 | High polarity and strong H-bonding capability. | |

| Water | 80.1 | 5 - 50 | Highly variable; zwitterions can have moderate water solubility. |

Interpretation:

-

High Solubility in DMSO and DMF: This is expected for many complex, polar molecules and makes these solvents excellent choices for preparing high-concentration stock solutions for biological screening.

-

Good Solubility in Alcohols: The ability of methanol and ethanol to form hydrogen bonds with both the carboxylate and ammonium groups makes them effective solvents.

-

Insolubility in Non-Polar Solvents: As predicted, the energy cost of breaking the crystal lattice is too high for these solvents to overcome.

Conclusion

The solubility of this compound in organic solvents is dictated primarily by its ability to exist in a highly polar, zwitterionic state. A systematic approach, beginning with a theoretical assessment based on solvent properties and culminating in a rigorous experimental determination using the shake-flask method, is essential for obtaining reliable data. The resulting solubility profile is a critical dataset that informs decisions across the drug development pipeline, from process chemistry and formulation to analytical sciences. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and accurately characterize this and other challenging zwitterionic compounds.

References

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Jadhav, D.S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

-

Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. Available from: [Link]

-

PubChemLite. This compound hydrochloride. Available from: [Link]

-

Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. Available from: [Link]

-

Chemistry LibreTexts. 17.5: Factors that Affect Solubility. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. CAS 1071634-26-8: this compound h… [cymitquimica.com]

- 3. 102014-77-7|this compound|BLD Pharm [bldpharm.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride salt properties.

An In-Depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 1071634-26-8), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delineates its core physicochemical properties, outlines a representative synthetic pathway, and details standard analytical methodologies for its characterization and quality control. Furthermore, it explores its applications as a molecular scaffold, particularly in the context of neuroscience research, and provides essential guidelines for its safe handling, storage, and disposal. This guide is intended to serve as an expert resource for scientists leveraging this compound in their research and development endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets. Pyrrolidine derivatives are found in a wide array of approved therapeutics, including ACE inhibitors like Captopril and various antiviral and anticancer agents, highlighting the ring's versatility and importance in drug design.[1]

This compound hydrochloride emerges as a valuable building block within this chemical space. It combines the key structural features of the N-methylpyrrolidine moiety with a carboxylic acid functional group. The hydrochloride salt form significantly enhances its aqueous solubility, a critical property for many biological and pharmaceutical applications.[2][3] This compound is of particular interest for its potential to serve as a precursor in the synthesis of novel compounds targeting the central nervous system (CNS), given its structural resemblance to certain neurotransmitters and neuromodulators.[2][4]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. This compound hydrochloride is a solid material at room temperature, with its salt form rendering it more amenable to handling and formulation in aqueous media compared to its free base.[2][5]

Below is a summary of its key identifiers and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 1071634-26-8 | [2][6][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][6] |

| Molecular Weight | 179.64 g/mol | [2][6] |

| IUPAC Name | This compound;hydrochloride | [8] |

| SMILES | CN1CCC(CC(=O)O)C1.Cl | [2] |

| InChI Key | YOLSRRMDMDHMBP-UHFFFAOYSA-N | [5][6] |

| Appearance | Solid | [5] |

| Purity | Typically offered at ≥97% or ≥98% | [6] |

| Solubility | Enhanced solubility in water due to hydrochloride salt form | [2] |

Diagram 1: Chemical Structure of this compound hydrochloride

Caption: 2D structure of the title compound.

Synthesis and Purification Workflow

Proposed Synthetic Pathway

A logical approach involves the alkylation of a malonic ester with a suitable N-protected 3-halopyrrolidine, followed by hydrolysis, decarboxylation, and N-methylation.

Step 1: Alkylation of Diethyl Malonate N-Boc-3-bromopyrrolidine is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide (NaOEt) in ethanol. The base deprotonates the malonic ester, creating a nucleophile that displaces the bromide.

Step 2: Hydrolysis and Decarboxylation The resulting diester is subjected to acidic or basic hydrolysis (e.g., using aqueous HCl or NaOH), followed by heating. This process converts the ester groups to carboxylic acids and promotes the decarboxylation of the malonic acid intermediate to yield N-Boc-2-(pyrrolidin-3-yl)acetic acid.

Step 3: N-Methylation via Reductive Amination The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting secondary amine is then methylated. A common and effective method is reductive amination, using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or formic acid (Eschweiler-Clarke reaction).

Step 4: Salt Formation and Purification The final free base, this compound, is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a compatible solvent (e.g., HCl in dioxane) is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and can be further purified by recrystallization.

Diagram 2: Proposed Synthetic Workflow

Caption: A representative workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound hydrochloride, a suite of analytical techniques must be employed. This process is a self-validating system where orthogonal methods provide complementary information.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR Expertise: The spectrum should confirm the presence of all expected protons: the N-methyl singlet, distinct multiplets for the pyrrolidine ring protons, and signals corresponding to the methylene group of the acetic acid side chain. Integration of these signals should match the expected proton count.

-

¹³C NMR Expertise: This analysis will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the N-methyl carbon, and the four distinct carbons of the pyrrolidine ring and the side chain methylene.

-

-

Mass Spectrometry (MS) : Provides the molecular weight of the free base. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. The expected [M+H]⁺ ion for the free base (C₇H₁₃NO₂) would be approximately m/z 144.10.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify key functional groups. The spectrum should show a broad O-H stretch characteristic of the carboxylic acid, a C=O stretch, and C-N stretches associated with the tertiary amine.

-

High-Performance Liquid Chromatography (HPLC) : This is the primary technique for determining the purity of the compound. A validated HPLC method, often coupled with a UV or MS detector, can separate the target compound from starting materials, by-products, and other impurities. Purity is typically reported as a percentage of the total peak area.

Diagram 3: Analytical Characterization Workflow

Caption: Standard workflow for analytical characterization and quality control.

Applications in Research and Drug Discovery

This compound hydrochloride serves as a key intermediate and building block in the synthesis of more complex molecules, particularly for drug discovery programs.[10]

-

CNS Drug Discovery : The compound's structure is analogous to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes it an attractive starting point for developing novel GABA receptor agonists or antagonists, or inhibitors of GABA transporters (GATs). Its potential to interact with various neurotransmitter systems makes it a valuable scaffold for screening and lead optimization in neurological and psychiatric disorders.[2][4]

-

Scaffold for Combinatorial Chemistry : The carboxylic acid functionality provides a convenient handle for chemical modification. It can be readily converted to esters, amides, or other functional groups, allowing for the rapid generation of compound libraries for high-throughput screening. This is a common strategy to explore the structure-activity relationship (SAR) of a new chemical series.

-

Prodrug Development : The core molecule can be part of a prodrug strategy, where the final active pharmaceutical ingredient (API) is modified to improve properties like solubility, stability, or bioavailability.

Safety, Handling, and Storage

As a laboratory chemical, this compound hydrochloride requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally published, data from closely related pyrrolidine derivatives provide essential guidance.[11][12][13] Users are required to consult the specific SDS provided by their supplier before handling this material.

General Safety and Hazard Information

Based on analogous compounds, the following hazards may be present:

| Precautionary Statement | Description | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11][12] |

| P264 | Wash skin thoroughly after handling. | [11][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [11][12] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

Handling and Storage Recommendations

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[12]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances.[12] The hydrochloride salt may be hygroscopic, and protection from moisture is recommended.

Conclusion

This compound hydrochloride is a well-defined chemical entity with significant utility for the research and drug development community. Its combination of a privileged pyrrolidine scaffold and a reactive carboxylic acid handle, along with favorable solubility as a hydrochloride salt, makes it an important tool for synthetic and medicinal chemists. A disciplined approach to its synthesis, characterization, and handling, as outlined in this guide, will enable researchers to effectively and safely leverage its potential in the creation of novel chemical entities.

References

-

PubChemLite. This compound hydrochloride. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Available from: [Link]

-

PubChem. (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride. Available from: [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

Pharmaffiliates. This compound. Available from: [Link]

-

Seijas, J. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3183. Available from: [Link]

-

PubChem. (S)-Pyrrolidine-3-acetic acid hcl. Available from: [Link]

-

Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(3), 850-881. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 1071634-26-8: this compound h… [cymitquimica.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 5. (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound hydrochloride [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride | C7H14ClNO2 | CID 66658614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride [synhet.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. aksci.com [aksci.com]

- 13. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Novel Pyrrolidine Acetic Acid Compounds

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with complex biological targets.[4] When functionalized with an acetic acid moiety, the resulting scaffold gains a crucial pharmacophore—a carboxylic acid—capable of forming key ionic bonds and hydrogen bonds with protein active sites, particularly amino acid residues like arginine and lysine. This combination of a stereochemically rich core and a potent binding group has given rise to several important classes of therapeutic agents.

This technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies of novel pyrrolidine acetic acid compounds. We will delve into three distinct and significant classes of these molecules: the naturally occurring neuroexcitatory kainoids, the synthetically developed GPR40 agonists for metabolic diseases, and the innovative CCR5 antagonists for HIV therapy. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.

Naturally Occurring Pyrrolidine Acetic Acids: The Kainoids

The story of pyrrolidine acetic acids in pharmacology begins not in a laboratory, but in the marine environment. The kainoids, a class of potent neuroexcitatory compounds, represent the first recognized members of this structural family.

Discovery and Historical Context

The flagship compound of this class, Kainic Acid , was first isolated in 1953 from the red seaweed Digenea simplex, known in Japan as "Kainin-sou".[5][6] For centuries, this seaweed had been used as an effective anthelmintic (anti-parasitic worm) agent.[7] The isolation of its active principle, kainic acid, revealed a rigid pyrrolidine ring substituted with a carboxylic acid at the C2 position and an acetic acid side chain at the C3 position. Its potent biological activity spurred decades of research into its mechanism and synthesis.

Mechanism of Action: Potent Glutamate Receptor Agonism

Kainic acid and its potent analogue, domoic acid, function as powerful agonists of ionotropic glutamate receptors (iGluRs), specifically the subtype that now bears their name: the kainate receptors .[5][7] By mimicking the endogenous neurotransmitter glutamate, kainic acid binds to these receptors and triggers the opening of ion channels, leading to an influx of cations and neuronal depolarization. At high concentrations, this overstimulation becomes excitotoxic, causing neuronal death. This property, while demonstrating the compound's potency, has also made kainic acid an invaluable tool in neuroscience research to create experimental models of epilepsy and neurodegeneration.[8]

Foundational Structure of Kainic Acid

The structure of kainic acid provided the first blueprint for a biologically active pyrrolidine acetic acid, highlighting the critical stereochemical arrangement required for potent receptor interaction.

Caption: The chemical structure of (-)-α-kainic acid.

Synthetic Innovation: GPR40 Agonists for Type 2 Diabetes

A modern chapter in the history of pyrrolidine acetic acids unfolded with the pursuit of treatments for type 2 diabetes. The discovery of G protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), presented a novel therapeutic target.[9]

Discovery and Rationale

GPR40 is highly expressed in pancreatic β-cells and is activated by medium- to long-chain fatty acids.[9][10] This activation potentiates glucose-stimulated insulin secretion (GSIS).[11] This glucose-dependent mechanism is highly attractive because it promises a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[12] Researchers quickly identified that a carboxylic acid pharmacophore was essential for agonism, making pyrrolidine acetic acid derivatives prime candidates for investigation.

Structure-Activity Relationship (SAR) and Lead Optimization

Early screening efforts identified pyrrolidine-based compounds as promising GPR40 agonists. Subsequent optimization revealed several key structural insights that dramatically enhanced potency and efficacy.[13][14]

-

Stereochemistry is Crucial: The spatial arrangement of substituents on the pyrrolidine ring has a profound impact on activity. For a key series of compounds, the (R,R) enantiomer was found to be significantly more potent than the (S,S) enantiomer.[13]

-

The Acetic Acid Position: The placement of the acetic acid group is a primary determinant of activity, as it directly engages with the receptor binding pocket.

-

Ring Substitution: The addition of a cis-4-trifluoromethyl (CF₃) group to the pyrrolidine ring was found to improve both binding affinity (Kᵢ) and agonist efficacy, likely by inducing a favorable ring conformation.[13][14]

These optimization efforts led to the discovery of highly potent and selective agonists, such as compound (R,R)-68 .

Table 1: Comparative Activity of Key Pyrrolidine GPR40 Agonists

| Compound ID | Stereochemistry | 4-Position Substituent | hGPR40 Kᵢ (nM) | hGPR40 Ca²⁺ Flux EC₅₀ (nM) | Reference |

| (S,S)-68 | S,S | cis-CF₃ | 1500 | 1100 | [13][15] |

| (R,R)-68 | R,R | cis-CF₃ | 250 | 110 | [13][15] |

| Analog A | R,R | H | 1200 | 730 | [13] |

Data synthesized from Jurica, E. A., et al. (2017). J. Med. Chem.[13]

Mechanism of Action: Dual Signaling Pathway

Activation of GPR40 by agonists like (R,R)-68 initiates a cascade of intracellular events. The receptor primarily couples to the Gαq/11 protein, which in turn activates phospholipase C (PLC).[11][12] PLC hydrolyzes membrane lipids to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] This leads to an increase in intracellular calcium (Ca²⁺) concentrations, which is the direct trigger for the fusion of insulin-containing granules with the cell membrane and subsequent insulin secretion.[10] Interestingly, some potent agonists like (R,R)-68 were also found to activate Gs-coupled signaling, leading to cAMP accumulation and the secretion of glucagon-like peptide-1 (GLP-1), further enhancing glycemic control.[13][15]

Caption: GPR40 receptor activation pathway by a pyrrolidine acetic acid agonist.

Detailed Experimental Protocol: Synthesis of (R,R)-68

The following protocol is adapted from the supporting information provided by Jurica et al. and represents a key transformation in the synthesis of advanced GPR40 agonists.[13]

Step: N-Alkylation to introduce the acetic acid moiety precursor

-

Reagents & Setup: To a solution of the chiral pyrrolidine intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a round-bottom flask is added potassium carbonate (K₂CO₃, 3.0 eq).

-

Addition: Ethyl bromoacetate (1.5 eq) is added dropwise to the stirring suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 16 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the ethyl ester precursor.

-